Radioprotectin-1 Exhibits Picomolar Potency and Full Agonism at the Human LPA2 Receptor
Radioprotectin-1 demonstrates extreme potency at the human LPA2 ortholog, with an EC50 of 5 pM, where it functions as a full agonist. This is in contrast to its potency at the murine LPA2 receptor (EC50 25 nM). This species-specific difference is a critical consideration for translational research . While the natural ligand LPA18:1 shows comparable potency to Radioprotectin-1 at the murine LPA2 receptor (EC50 32 nM vs 25 nM), it lacks the high selectivity of Radioprotectin-1 and can activate other LPA receptor subtypes, leading to broader and less predictable cellular responses [1].
| Evidence Dimension | Potency (EC50) at LPA2 receptor |
|---|---|
| Target Compound Data | 25 nM (murine LPA2); 5 pM (human LPA2) |
| Comparator Or Baseline | Natural ligand LPA18:1: 32 nM (murine LPA2) |
| Quantified Difference | Radioprotectin-1 is slightly more potent (1.28-fold) at murine LPA2 and exhibits sub-nanomolar potency at human LPA2. |
| Conditions | Transforming growth factor alpha (TGFα) shedding assay in LPA receptor-expressing cells [1]. |
Why This Matters
The picomolar potency at the human receptor suggests a high translational potential for human applications, and the species difference in potency is a crucial parameter for experimental design and dose extrapolation.
- [1] Kuo, B., et al. (2018). The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids. Cellular Signalling, 51, 23-33. View Source
